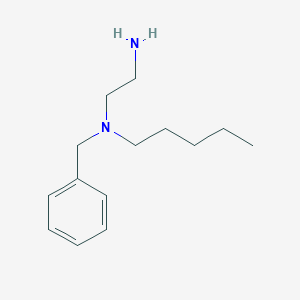![molecular formula C19H22ClN7O B2367863 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920228-24-6](/img/structure/B2367863.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the family of [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have shown inhibitory effects on certain biological processes . For instance, they have been found to inhibit CHIKV replication and exhibit antiproliferative activity .
Synthesis Analysis
The synthesis of similar compounds involves cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one core attached to a piperazine and a pentanone . The exact structure would require further analysis.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
1,2,3-triazoles have significant applications in pharmaceutical chemistry. Researchers have explored the synthesis of this compound as a potential drug candidate. For instance, optimization efforts led to the discovery of N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine , which exhibited remarkable potency as an IDO1 inhibitor with an IC50 value of 0.023 μM . This highlights its potential in the field of drug development.
Antimicrobial and Antiviral Properties
Heterobicyclic nitrogen systems containing 1,2,4-triazines and 1,2,4-triazoles have demonstrated diverse biological activities. Fused 1,2,4-triazines, for example, exhibit antimicrobial, antiviral, and antimycobacterial properties . Further exploration of the compound’s antiviral potential could be valuable.
Biological Properties and Pharmacophoric Scaffolds
Compounds with biological/pharmacophoric properties are of great interest. Researchers have synthesized 1,2,3-triazole systems using both classical and green chemistry methods. These scaffolds may serve as starting points for drug design and optimization . Investigating their interactions with biological targets is crucial.
Supramolecular Chemistry and Materials Science
1,2,3-triazoles find applications beyond drug discovery. They are utilized in supramolecular chemistry, where their unique structural features contribute to self-assembly and molecular recognition. Additionally, they play a role in materials science, influencing material properties and behavior .
Mechanistic Studies: Ultrasound and Mechanochemistry
Researchers have explored the synthesis of 1,2,3 and 1,2,4-triazole systems using unconventional methods such as ultrasound chemistry and mechanochemistry. These approaches offer greener alternatives to traditional reflux or thermal energy conditions. Investigating the mechanistic aspects of these reactions enhances our understanding of their behavior .
Potential Use in Biological Systems
Finally, the formal cycloreversion of 1,2,3-triazole compounds under mechanical forces has been studied. Understanding how these compounds respond to mechanical stress could have implications for biological systems .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus affecting cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle, specifically halting progression from the G1 phase to the S phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Eigenschaften
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-2-3-4-16(28)25-9-11-26(12-10-25)18-17-19(22-13-21-18)27(24-23-17)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDSVZDMWPBQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

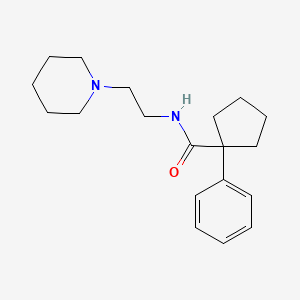

![2,5-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2367786.png)
![N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2367787.png)
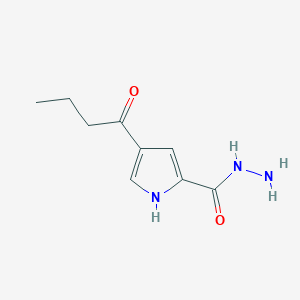
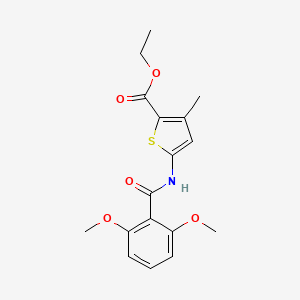
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
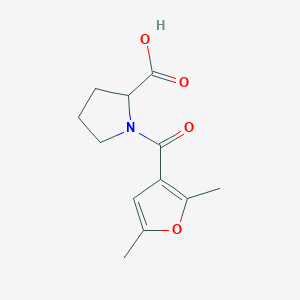
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2367795.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2367796.png)
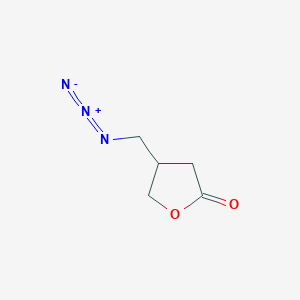
![[1-(1H-indazol-3-ylmethyl)-4-piperidyl]methanamine](/img/structure/B2367800.png)
